

preventing degradation of [Ala92]-p16 (84-103) in solution

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Compound of Interest

Compound Name: [Ala92]-p16 (84-103)

Cat. No.: B13393526

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Technical Support Center: [Ala92]-p16 (84-103) Stability

This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing the **[Ala92]-p16 (84-103)** peptide in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with **[Ala92]-p16 (84-103)**.

Question: My peptide solution seems to have lost activity or shows multiple peaks on HPLC analysis. What could be the cause?

Answer: Loss of activity or the appearance of unexpected peaks in HPLC are common indicators of peptide degradation. The primary causes are typically chemical degradation (e.g., oxidation, deamidation) and physical instability (e.g., aggregation, adsorption). The sequence of **[Ala92]-p16 (84-103)** contains amino acids prone to specific degradation pathways.

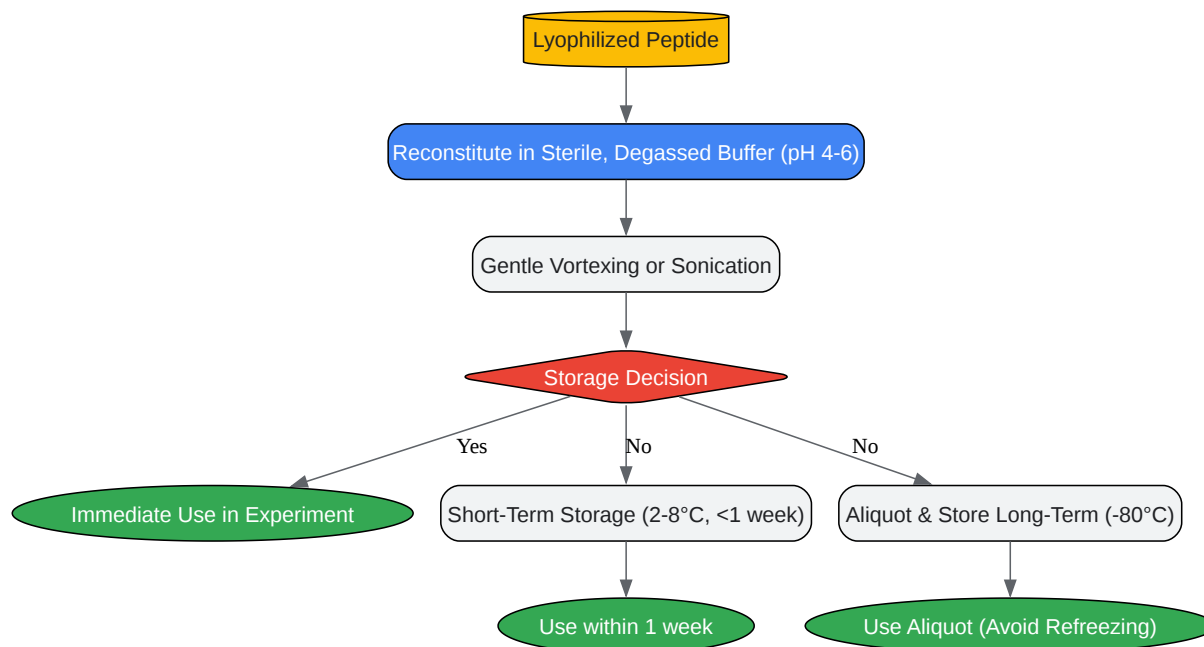
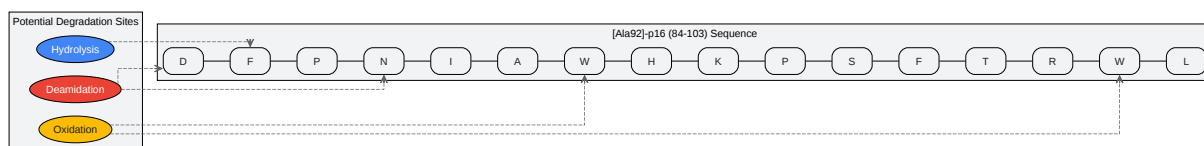
Potential Degradation Pathways for [Ala92]-p16 (84-103) The modified sequence DFPNIAWHKPSFTRWL contains several susceptible residues:

- Aspartic Acid (D) and Asparagine (N): These residues can undergo deamidation, especially at neutral or alkaline pH, leading to the formation of iso-aspartate and aspartate, which can

alter the peptide's structure and function.

- Tryptophan (W): The indole side chain of tryptophan is susceptible to oxidation. Exposure to air, light, or certain buffer components can cause degradation.
- Peptide Bonds: The peptide backbone can be cleaved by hydrolysis, a process accelerated at extreme pH values and elevated temperatures.

The following diagram illustrates potential degradation points in the peptide.



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